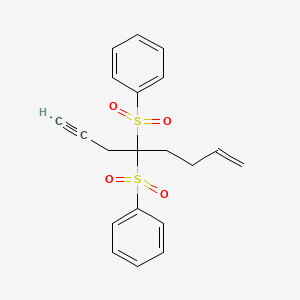
1,1'-(Oct-1-en-7-yne-5,5-diyldisulfonyl)dibenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(Oct-1-en-7-yne-5,5-diyldisulfonyl)dibenzene is an organic compound characterized by the presence of both alkyne and alkene functional groups, along with sulfonyl groups attached to benzene rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Oct-1-en-7-yne-5,5-diyldisulfonyl)dibenzene typically involves multiple steps, starting with the preparation of the alkyne and alkene precursors. One common method involves the following steps:
Preparation of Oct-1-en-7-yne: This can be achieved through the coupling of an appropriate alkyne and alkene using a palladium-catalyzed cross-coupling reaction.
Introduction of Sulfonyl Groups: The sulfonyl groups can be introduced via sulfonation reactions, where the benzene rings are treated with sulfonyl chlorides in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(Oct-1-en-7-yne-5,5-diyldisulfonyl)dibenzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the alkyne and alkene groups to alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)
Substitution: Sulfonyl chlorides, bases such as pyridine
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alkanes
Substitution: Various substituted benzene derivatives
Wissenschaftliche Forschungsanwendungen
1,1’-(Oct-1-en-7-yne-5,5-diyldisulfonyl)dibenzene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 1,1’-(Oct-1-en-7-yne-5,5-diyldisulfonyl)dibenzene involves its interaction with molecular targets through its functional groups. The alkyne and alkene groups can participate in various chemical reactions, while the sulfonyl groups can form strong interactions with biological molecules. These interactions can lead to the modulation of biological pathways, making the compound a potential candidate for therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-(Oct-1-en-7-yne-5,5-diyldisulfonyl)dibenzene: Unique due to the presence of both alkyne and alkene groups along with sulfonyl groups.
1,1’-(Oct-1-en-7-yne-5,5-diyldisulfonyl)dibenzene: Similar in structure but may differ in the position of functional groups or the length of the carbon chain.
Uniqueness
1,1’-(Oct-1-en-7-yne-5,5-diyldisulfonyl)dibenzene stands out due to its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. Its unique structure makes it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
109432-98-6 |
|---|---|
Molekularformel |
C20H20O4S2 |
Molekulargewicht |
388.5 g/mol |
IUPAC-Name |
4-(benzenesulfonyl)oct-7-en-1-yn-4-ylsulfonylbenzene |
InChI |
InChI=1S/C20H20O4S2/c1-3-5-17-20(16-4-2,25(21,22)18-12-8-6-9-13-18)26(23,24)19-14-10-7-11-15-19/h2-3,6-15H,1,5,16-17H2 |
InChI-Schlüssel |
RXBUPDSRXUQNGT-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCCC(CC#C)(S(=O)(=O)C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4-[(propan-2-yl)sulfanyl]butanoate](/img/structure/B14331109.png)
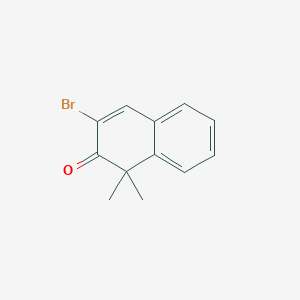
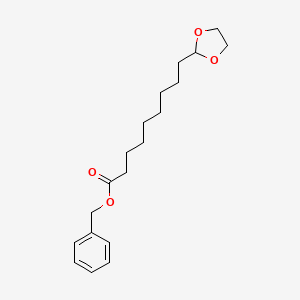
![9-(Propan-2-yl)-10-sulfanylidenedihydro-2H,6H-10lambda~5~-[1,3,2]diazaphosphinino[2,1-b][1,3,2]oxazaphosphinine-6,8(7H,9H,10H)-dione](/img/structure/B14331129.png)
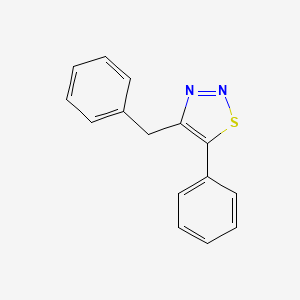
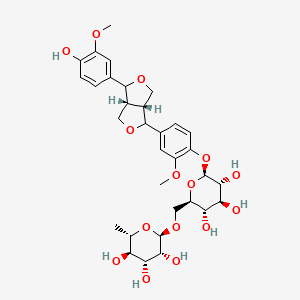
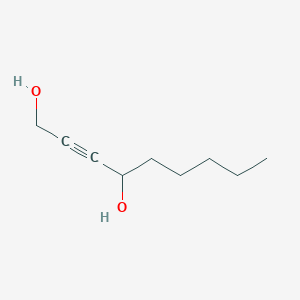
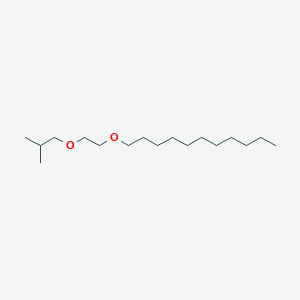
![[(1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-yl)selanyl]benzene](/img/structure/B14331168.png)
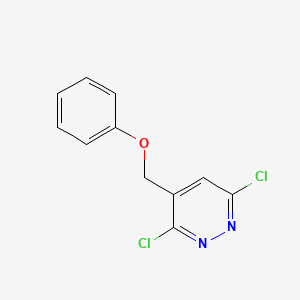
silane](/img/structure/B14331173.png)
![2-hydroxy-6-(hydroxymethyl)-4-methoxy-3-[(2E,4E)-octa-2,4-dienoyl]benzoic Acid](/img/structure/B14331192.png)
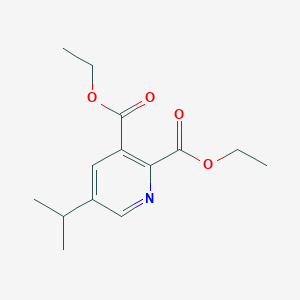
![Methyl 2-[(E)-(4-methylbenzene-1-sulfonyl)diazenyl]benzoate](/img/structure/B14331204.png)
